2-Bromo-6-chloropentafluoroethyl-benzene
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Overview
Description
2-Bromo-6-chloropentafluoroethyl-benzene is an organofluorine compound characterized by the presence of bromine, chlorine, and pentafluoroethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloropentafluoroethyl-benzene typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of pentafluoroethyl-benzene. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloropentafluoroethyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation, and sodium azide (NaN3) for azidation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or azidated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-chloropentafluoroethyl-benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Environmental Chemistry: The compound is studied for its behavior and transformation in the environment, particularly in the context of halogenated organic pollutants.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloropentafluoroethyl-benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the pentafluoroethyl group can influence the compound’s reactivity and interaction with other molecules. For example, the electron-withdrawing nature of the fluorine atoms can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluorobenzaldehyde
- 2-Bromo-6-chlorobenzaldehyde
- 2-Bromo-6-fluoropentafluoroethyl-benzene
Uniqueness
2-Bromo-6-chloropentafluoroethyl-benzene is unique due to the combination of bromine, chlorine, and pentafluoroethyl groups on the benzene ring This specific arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds
Properties
IUPAC Name |
1-bromo-3-chloro-2-(1,1,2,2,2-pentafluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF5/c9-4-2-1-3-5(10)6(4)7(11,12)8(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNVHQYTEPXMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(F)(F)F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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